molecular formula C23H29N3O3 B2740008 1-(2-methoxyphenyl)-4-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperazine CAS No. 2034521-94-1

1-(2-methoxyphenyl)-4-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperazine

Cat. No.: B2740008
CAS No.: 2034521-94-1
M. Wt: 395.503
InChI Key: YIOGSOGHFOFFRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methoxyphenyl)-4-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-4-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperazine typically involves multi-step organic reactions. One common approach might include:

    Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring can be formed through cyclization reactions.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like methyl iodide.

    Coupling Reactions: The final step often involves coupling the piperazine derivative with the methoxypyrrolidine derivative under specific conditions, such as using a palladium catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include:

    Catalysis: Using catalysts to speed up the reaction.

    Temperature Control: Maintaining specific temperatures to ensure the reaction proceeds efficiently.

    Purification: Employing techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-4-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 1-(2-methoxyphenyl)-4-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperazine is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound might be investigated for its interactions with various biological targets, such as enzymes or receptors.

Medicine

In medicine, piperazine derivatives are often explored for their potential therapeutic effects, including anti-inflammatory, analgesic, or antipsychotic properties.

Industry

Industrially, such compounds can be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methoxyphenyl)-4-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperazine: A similar compound with slight variations in the substituents.

    This compound: Another derivative with different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique pharmacological properties compared to other piperazine derivatives.

Properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-[4-(3-methoxypyrrolidin-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-28-20-11-12-26(17-20)19-9-7-18(8-10-19)23(27)25-15-13-24(14-16-25)21-5-3-4-6-22(21)29-2/h3-10,20H,11-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOGSOGHFOFFRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.